molecular formula C12H16O5 B560950 Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 19665-38-4

Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B560950
CAS No.: 19665-38-4
M. Wt: 240.255
InChI Key: DHLZCBIXELTEOM-UHFFFAOYSA-N
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Description

Dimethyl 1-ethenyl-7-oxabicyclo[221]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-vinyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid dimethyl ester typically involves a Diels-Alder reaction. This reaction is carried out between a furan derivative and an olefinic or acetylenic dienophile . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the vinyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building

Properties

CAS No.

19665-38-4

Molecular Formula

C12H16O5

Molecular Weight

240.255

IUPAC Name

dimethyl 4-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C12H16O5/c1-4-12-6-5-7(17-12)8(10(13)15-2)9(12)11(14)16-3/h4,7-9H,1,5-6H2,2-3H3

InChI Key

DHLZCBIXELTEOM-UHFFFAOYSA-N

SMILES

COC(=O)C1C2CCC(C1C(=O)OC)(O2)C=C

Origin of Product

United States

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